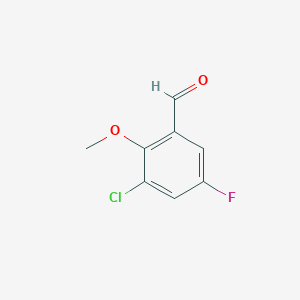

3-Chloro-5-fluoro-2-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCYVSMQRYCVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517959 | |

| Record name | 3-Chloro-5-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82129-41-7 | |

| Record name | 3-Chloro-5-fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Fluoro 2 Methoxybenzaldehyde

Established Synthetic Routes to 3-Chloro-5-fluoro-2-methoxybenzaldehyde

The established synthesis of this compound can be approached through several strategic sequences, leveraging classical organic reactions. A logical pathway involves the initial formylation of a substituted phenol, followed by alkylation to introduce the methoxy (B1213986) group. Alternatively, one could begin with a substituted anisole (B1667542) and introduce the formyl group, or halogenate a suitably substituted methoxybenzaldehyde.

A plausible and efficient route commences with the formylation of 2-chloro-4-fluorophenol to produce the key intermediate, 3-chloro-5-fluorosalicylaldehyde (3-chloro-5-fluoro-2-hydroxybenzaldehyde). nih.gov This intermediate can then be subjected to an alkylation reaction to yield the final product.

Alkylation Reactions for Methoxy Group Introduction

The introduction of the methoxy group onto the phenolic oxygen of 3-chloro-5-fluorosalicylaldehyde is classically achieved via the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate. wikipedia.org

The first step is the formation of the alkoxide ion by treating the alcohol with a strong base. byjus.com The choice of base is critical to ensure complete deprotonation without interfering with other functional groups, particularly the aldehyde. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH). jk-sci.com The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation but does not participate in hydrogen bonding, thus maximizing the nucleophilicity of the phenoxide. byjus.comjk-sci.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the phenoxide attacks the methyl halide. wikipedia.org

Table 1: Typical Reaction Parameters for Williamson Ether Synthesis

| Parameter | Conditions | Rationale |

|---|---|---|

| Substrate | Phenol (e.g., 3-chloro-5-fluorosalicylaldehyde) | The hydroxyl group is converted to an ether. |

| Base | NaH, K₂CO₃, KOH | Deprotonates the phenol to form a nucleophilic phenoxide. |

| Alkylating Agent | CH₃I, (CH₃)₂SO₄ | Provides the methyl group for the ether. |

| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance nucleophilicity. jk-sci.com |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed. byjus.com |

Formylation Strategies for Benzaldehyde (B42025) Derivatives

Formylation, the introduction of a formyl group (-CHO), is a cornerstone of benzaldehyde synthesis. pearson.com Several methods are applicable for the synthesis of precursors to the target molecule.

Reimer-Tiemann and Related Reactions: For a phenolic starting material like 2-chloro-4-fluorophenol, formylation can be achieved using chloroform (CHCl₃) and a strong base like NaOH. This reaction, known as the Reimer-Tiemann reaction, generates a dichlorocarbene intermediate that electrophilically attacks the electron-rich phenoxide ring, primarily at the ortho position, to yield 3-chloro-5-fluorosalicylaldehyde. nih.gov

Vilsmeier-Haack Reaction: This method is highly effective for formylating electron-rich aromatic rings, such as substituted anisoles. chemistrysteps.comorganic-chemistry.orgwikipedia.org If starting from 1-chloro-3-fluoro-2-methoxybenzene, the Vilsmeier-Haack reagent, a chloroiminium ion generated in situ from DMF and phosphoryl chloride (POCl₃), acts as the electrophile. wikipedia.org The powerful ortho-directing effect of the methoxy group would favor the introduction of the formyl group at the C6 position. The initial iminium ion product is subsequently hydrolyzed during aqueous workup to reveal the aldehyde. chemistrysteps.comwikipedia.org

Directed Ortho-Lithiation: This is a powerful and regioselective strategy for functionalizing aromatic rings. thieme-connect.de Starting with 1-chloro-3-fluoro-2-methoxybenzene, a strong lithium base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), can selectively abstract the proton at the C6 position, which is ortho to the methoxy group. ias.ac.inias.ac.in The methoxy group directs the lithiation by coordinating with the lithium cation, positioning the base for regioselective deprotonation. ias.ac.in The resulting aryllithium species is then quenched with an electrophilic formylating agent, typically DMF, to introduce the aldehyde group after hydrolysis. thieme-connect.de

Table 2: Comparison of Formylation Strategies for Aromatic Compounds

| Method | Reagents | Substrate Type | Key Features |

|---|---|---|---|

| Reimer-Tiemann | CHCl₃, NaOH | Phenols | Involves a dichlorocarbene intermediate; primarily ortho-formylation. |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes (Anisoles, Anilines) wikipedia.org | Uses a mild electrophile (Vilsmeier reagent); excellent for activated rings. organic-chemistry.org |

| Ortho-Lithiation | n-BuLi/TMEDA, then DMF | Arenes with directing groups (e.g., OMe, CONR₂) thieme-connect.de | Highly regioselective; requires cryogenic temperatures and anhydrous conditions. |

Halogenation Techniques for Substituted Aromatic Systems

An alternative synthetic approach involves the late-stage introduction of the chlorine atom via electrophilic aromatic substitution. This strategy could begin with 5-fluoro-2-methoxybenzaldehyde. In this molecule, the methoxy group is a strongly activating ortho, para-director, while the aldehyde group is a deactivating meta-director. msu.edu Both groups direct an incoming electrophile to the C3 and C5 positions. Since the C5 position is already occupied by fluorine, the C3 position is the favored site for substitution.

The reaction is typically carried out using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺) that is attacked by the electron-rich aromatic ring. masterorganicchemistry.com Subsequent loss of a proton re-establishes aromaticity and yields the final chlorinated product. youtube.com

Novel Synthetic Approaches and Catalyst Systems

Modern synthetic chemistry increasingly focuses on developing more efficient, selective, and environmentally benign methodologies. This includes the use of advanced transition-metal catalysis and novel reaction media like ionic liquids.

Exploration of Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi Coupling for Related Compounds)

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. The Negishi coupling, which joins an organozinc compound with an organohalide using a palladium or nickel catalyst, is particularly versatile due to its high functional group tolerance and broad scope. wikipedia.orgrsc.orgorganic-chemistry.org

While not a direct method for installing the specific substituents of this compound, this methodology is highly relevant for the synthesis of analogous complex benzaldehydes. For example, a suitably substituted aryl halide could be coupled with a zinc reagent to build the core aromatic structure. The general mechanism involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide. rsc.org

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center. rsc.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. rsc.org

The Negishi reaction's tolerance for sensitive functional groups, including aldehydes, makes it a valuable strategy in multi-step syntheses of complex aromatic molecules. acs.org

Table 3: Key Components of a Negishi Cross-Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Organohalide | Aryl iodide, bromide, or triflate | Electrophilic coupling partner. wikipedia.org |

| Organozinc Reagent | Arylzinc halide, Alkylzinc halide | Nucleophilic coupling partner. |

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂ | Typically a Pd(0) or Ni(0) species that facilitates the catalytic cycle. wikipedia.org |

| Ligand | Triphenylphosphine (PPh₃), XPhos | Stabilizes the metal center and modulates its reactivity. wikipedia.org |

Utilization of Ionic Liquids and Heterogeneous Catalysts in Synthesis

The principles of green chemistry have spurred research into alternatives to traditional volatile organic solvents and homogeneous catalysts. Ionic liquids (ILs) and heterogeneous catalysts offer significant advantages in terms of recyclability, safety, and often, enhanced reactivity.

Ionic Liquids: Ionic liquids are salts with melting points below 100 °C that can act as both solvents and catalysts. mdpi.com In the context of synthesizing substituted benzaldehydes, ILs have shown promise in several key transformations.

Alkylation: Brønsted acidic ionic liquids have been successfully employed as recyclable catalysts for the Friedel-Crafts alkylation of phenols, offering high conversion rates and selectivity under mild conditions. nih.govacs.org

Formylation: While C-formylation in ionic liquids is less common, they have been extensively studied as media for hydroformylation and N-formylation reactions. arkat-usa.orgnih.govscispace.com Their ability to dissolve organometallic catalysts and substrates can lead to improved reaction rates and easy catalyst recovery. scispace.com

Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse.

Alkylation of Phenols: A variety of solid acid catalysts, including zeolites, sulfated metal oxides (e.g., sulfated zirconia), and supported heteropolyacids, have been developed for the alkylation of phenols. proquest.comgoogle.com These materials provide Brønsted or Lewis acid sites on their surface, catalyzing the reaction without the need for corrosive liquid acids. proquest.com

Other Reactions: Supported palladium catalysts are used for a range of reactions, including hydrogenation and amination, demonstrating the versatility of heterogeneous systems in the synthesis of functionalized aromatics. rsc.org

Table 4: Green Chemistry Approaches in Aromatic Synthesis

| Approach | Examples | Advantages | Relevant Reaction |

|---|---|---|---|

| Ionic Liquids | [BMIM][PF₆], [HIMA]OTs nih.govacs.org | Negligible vapor pressure, high thermal stability, recyclability, tunable properties. mdpi.com | Alkylation of Phenols, nih.govacs.org Formylation Reactions. scispace.com |

| Heterogeneous Catalysts | Zeolites, Sulfated Zirconia, Supported Pd | Ease of separation, catalyst reusability, reduced waste. | Alkylation of Phenols, proquest.comgoogle.com Hydrogenation. rsc.org |

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), where three or more reagents combine in a single step to form a product containing the majority of the atoms from the starting materials, represent a highly efficient strategy in organic synthesis. beilstein-journals.org Similarly, one-pot syntheses involve a series of consecutive reactions in a single reactor, which avoids the need for isolating intermediates. researchgate.net These methodologies offer significant advantages, including reduced waste, time savings, and higher atom economy. beilstein-journals.orgsioc-journal.cn

Benzaldehyde and its derivatives are common substrates in various MCRs. For instance, the Hantzsch dihydrophyridine synthesis, the Ugi reaction, and the Biginelli reaction frequently employ aromatic aldehydes to generate diverse heterocyclic scaffolds. beilstein-journals.org While specific literature detailing the use of this compound in MCRs is not prevalent, its structural features suggest its suitability as a component. For example, three-component reactions involving benzaldehydes, malononitrile, and barbituric acid are used to synthesize biologically active pyranopyrimidinones. nih.gov Another example is the three-component reaction of p-methoxybenzaldehyde and indole (B1671886), which yields potential bioactive bis(indolyl)methanes. nih.gov Given these precedents, this compound could foreseeably participate in similar transformations to create complex molecules with potential applications in medicinal chemistry. beilstein-journals.org

One-pot procedures often streamline synthetic pathways. A relevant example is the synthesis of pyrazoline derivatives from a substituted 2-hydroxybenzaldehyde, which reacts with acetophenones and phenylhydrazine in a one-pot, three-component system. researchgate.net This approach circumvents the isolation of the intermediate chalcone. researchgate.net It is plausible that this compound could be utilized in analogous one-pot sequences to generate novel compound libraries.

Reaction Mechanisms and Reactivity Profiles

Nucleophilic Substitution Reactions Involving Halogen and Methoxy Groups

The aromatic ring of this compound is substituted with two halogen atoms (chlorine and fluorine) and a methoxy group. The reactivity of these groups towards nucleophilic aromatic substitution (SNAr) is influenced by the electronic properties of the ring. The aldehyde group (-CHO) is a moderately deactivating, electron-withdrawing group, which can facilitate nucleophilic attack on the ring, particularly at the ortho and para positions.

The presence of electron-withdrawing groups is crucial for stabilizing the intermediate Meisenheimer complex in an SNAr reaction. ambeed.com In this molecule, the chloro and fluoro substituents are potential leaving groups. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. However, the positions of the substituents relative to the activating aldehyde group are critical. Nucleophilic substitution of the chloro group is a possible transformation. evitachem.com The methoxy group is generally a poor leaving group and would require harsh reaction conditions or conversion to a better leaving group for substitution to occur.

| Substituent | Position | Relative Reactivity in SNAr | Notes |

|---|---|---|---|

| -Cl | 3 (meta to CHO) | Moderately reactive | Can be displaced by various nucleophiles. evitachem.com |

| -F | 5 (meta to CHO) | Less reactive than an ortho/para halogen | The meta position is less activated by the aldehyde group. |

| -OCH3 | 2 (ortho to CHO) | Generally unreactive | Poor leaving group under typical SNAr conditions. |

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde functional group is a key reactive center in this compound, readily undergoing both oxidation and reduction.

Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 3-chloro-5-fluoro-2-methoxybenzoic acid. This transformation is a common step in organic synthesis and can be achieved using a variety of oxidizing agents. evitachem.com Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. Studies on other benzaldehydes have shown that oxidation can sometimes occur as an unwanted side reaction, for example, during nucleophilic substitution reactions in solvents like DMSO. researchgate.net

Reduction: The aldehyde can be reduced to a primary alcohol, (3-chloro-5-fluoro-2-methoxyphenyl)methanol. This is typically accomplished using hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reagent often used for this purpose, as it does not typically reduce other functional groups like aromatic rings or halides. For more resistant carbonyls, the more powerful lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. Catalytic hydrogenation is another effective method for reducing aldehydes to alcohols.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 3-Chloro-5-fluoro-2-methoxybenzoic acid | KMnO₄, H₂CrO₄, Ag₂O |

| Reduction | (3-Chloro-5-fluoro-2-methoxyphenyl)methanol | NaBH₄, LiAlH₄, H₂/Catalyst |

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene (B151609) ring. The regiochemical outcome is dictated by the directing effects of the existing substituents. In this compound, we have:

-OCH₃ (Methoxy group): A strongly activating, ortho, para-directing group due to its resonance electron-donating effect.

-Cl (Chloro group): A deactivating, ortho, para-directing group.

-F (Fluoro group): A deactivating, ortho, para-directing group.

-CHO (Aldehyde group): A deactivating, meta-directing group due to its inductive and resonance electron-withdrawing effects.

Position C4: This position is para to the methoxy group and ortho to the chloro group.

Position C6: This position is ortho to both the methoxy and aldehyde groups.

The activating, ortho, para-directing methoxy group will strongly favor substitution at positions 4 and 6. The deactivating, meta-directing aldehyde group will direct incoming electrophiles to position 5 (already occupied) and position 3 (already occupied). The halogens also direct ortho and para. Considering steric hindrance, attack at position C4 is generally more favored than at the more crowded C6 position, which is situated between the methoxy and aldehyde groups. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C4 position.

Investigating Corey-Fuchs Reaction and its Application to Benzaldehyde Derivatives

The Corey-Fuchs reaction is a two-step process that transforms an aldehyde into a terminal alkyne, effectively achieving a one-carbon homologation. wikipedia.orgnrochemistry.com This reaction is a valuable tool in organic synthesis for creating alkyne functionalities, which can then be used in a wide range of subsequent transformations like coupling reactions. alfa-chemistry.comnih.gov

The reaction proceeds via two main steps:

Dibromo-olefination: The aldehyde reacts with a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgjk-sci.com This step is analogous to a Wittig reaction and produces a 1,1-dibromoalkene. organic-chemistry.org The use of zinc dust can reduce the amount of triphenylphosphine required, improving yields and simplifying purification. wikipedia.orgjk-sci.com

Conversion to Alkyne: The resulting dibromoalkene is treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi). nrochemistry.com This leads to elimination and a lithium-halogen exchange, which upon aqueous workup, yields the terminal alkyne. organic-chemistry.orgyoutube.com

As a benzaldehyde derivative, this compound is an excellent candidate for the Corey-Fuchs reaction. This would convert the aldehyde group into an ethynyl group, yielding 1-chloro-5-(ethynyl)-3-fluoro-2-methoxybenzene. This product serves as a versatile intermediate for further synthetic manipulations. nih.gov

Mechanism of the Corey-Fuchs Reaction

Derivatization Strategies for Advanced Chemical Entities

This compound is a versatile building block for the synthesis of more complex molecules, or "advanced chemical entities." evitachem.com The functional groups present on the molecule offer multiple handles for derivatization:

Aldehyde Transformations: The aldehyde group is the most reactive site.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) can produce a wide range of substituted benzylamines.

Wittig and Related Olefinations: As seen with the Corey-Fuchs reaction, the aldehyde can be converted into various alkenes using Wittig, Horner-Wadsworth-Emmons, or other related olefination reagents.

Condensation Reactions: It can react with active methylene compounds (e.g., malonates, nitriles) via Knoevenagel condensation to form substituted styrenes. Reaction with amines can also form imines. evitachem.com

Oxidation/Reduction: As detailed in section 2.3.2, conversion to the carboxylic acid or benzyl (B1604629) alcohol provides derivatives with different chemical properties and further synthetic utility.

Alkyne Chemistry via Corey-Fuchs Reaction: Converting the aldehyde to a terminal alkyne opens up a vast area of synthetic possibilities, including:

Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides.

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.gov

Alkynylation: Acting as a nucleophile after deprotonation to attack various electrophiles.

Aromatic Ring Substitution:

Nucleophilic Aromatic Substitution (SNAr): The chloro or fluoro groups can potentially be displaced by nucleophiles such as amines, thiols, or alkoxides to introduce new substituents onto the aromatic ring.

Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination to form new carbon-carbon or carbon-nitrogen bonds.

These derivatization strategies allow chemists to use this compound as a scaffold to systematically modify its structure, enabling the exploration of structure-activity relationships in fields like medicinal chemistry and materials science. evitachem.com

Formation of Imines and Schiff Bases

The condensation of this compound with primary amines is a fundamental reaction that yields imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, typically under acid catalysis, to form the characteristic carbon-nitrogen double bond (azomethine group). nih.govresearchgate.net

The general transformation is as follows:

Reactants : this compound and a primary amine (R-NH₂).

Product : The corresponding N-substituted imine.

Conditions : Typically requires an acid catalyst and removal of water to drive the equilibrium towards the product.

These Schiff bases are not merely synthetic endpoints but are crucial intermediates for the synthesis of various biologically active compounds and heterocyclic rings. nih.gov Their stability and reactivity are influenced by the electronic nature of the substituents on both the aldehyde and the amine.

| Reactant 1 | Reactant 2 | Product Class | Key Functional Group |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Azomethine (-C=N-) |

Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The reactivity of this compound is extensively utilized in the construction of various heterocyclic systems. The aldehyde group provides a key electrophilic site for cyclization reactions.

Isoquinolines: Substituted benzaldehydes are valuable precursors for constructing the isoquinoline core. ossila.com Synthetic strategies often involve the initial conversion of the aldehyde to a Schiff base or a related intermediate, followed by cyclization. For instance, derivatives of this compound can undergo reactions like the Pomeranz–Fritsch or Bischler–Napieralski reactions, after appropriate functional group manipulation, to yield isoquinolines bearing the 3-chloro-5-fluoro-2-methoxyphenyl moiety. These methods are fundamental in medicinal chemistry for accessing a wide array of substituted isoquinoline alkaloids and their analogs. google.comthieme-connect.de

Benzoxazoles: Benzoxazoles can be efficiently synthesized through the condensation of a substituted benzaldehyde with 2-aminophenols. organic-chemistry.orgnih.gov The reaction of this compound with a 2-aminophenol proceeds via the initial formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation (or dehydration) to form the aromatic benzoxazole ring system. globalresearchonline.netmdpi.com This method is a direct and widely used approach for creating 2-aryl-substituted benzoxazoles. nih.gov

Pyrazolones: While not a direct one-step synthesis, this compound is a key starting material for multi-step syntheses of pyrazolones. A common route involves a Knoevenagel condensation of the aldehyde with an active methylene compound, such as ethyl acetoacetate. jmchemsci.com The resulting benzylidene intermediate can then be reacted with hydrazine or a substituted hydrazine, leading to cyclization and the formation of the pyrazolone ring. researchgate.net

Pyrimidines: The synthesis of pyrimidines can be achieved using α,β-unsaturated carbonyl compounds as precursors. This compound can be converted into the required α,β-unsaturated ketone intermediate via a Claisen-Schmidt condensation with an appropriate ketone. This intermediate is then cyclized with compounds like urea, thiourea, or guanidine to construct the final pyrimidine ring, a core structure in many biologically active molecules.

| Heterocycle | Key Precursors from Aldehyde | General Reaction Type |

| Isoquinoline | Schiff bases, Benzylamines | Intramolecular cyclization |

| Benzoxazole | Schiff base from 2-aminophenol | Condensation followed by cyclization |

| Pyrazolone | Benzylidene derivatives | Condensation followed by cyclization with hydrazine |

| Pyrimidine | α,β-Unsaturated ketones | Condensation followed by cyclization with urea/thiourea |

Preparation of Functionalized Alcohols and Carboxylic Acids

The aldehyde functional group in this compound can be readily transformed into primary alcohol or carboxylic acid functionalities through standard oxidation or reduction reactions.

Functionalized Alcohols: The reduction of the aldehyde group yields the corresponding primary alcohol, (3-Chloro-5-fluoro-2-methoxyphenyl)methanol. This transformation is commonly achieved with high efficiency using hydride-based reducing agents.

Sodium borohydride (NaBH₄) : A mild and selective reagent suitable for reducing aldehydes in the presence of other less reactive functional groups.

Lithium aluminum hydride (LiAlH₄) : A more powerful reducing agent that also effectively reduces the aldehyde to the primary alcohol.

Carboxylic Acids: Oxidation of the aldehyde group leads to the formation of 3-Chloro-5-fluoro-2-methoxybenzoic acid. evitachem.com This is a key transformation for introducing a carboxylic acid group onto the substituted benzene ring. nih.gov Several oxidizing agents can be employed for this purpose:

Potassium permanganate (KMnO₄)

Jones reagent (CrO₃ in sulfuric acid)

Tollens' reagent ([Ag(NH₃)₂]⁺) , which is a classic qualitative test for aldehydes.

| Starting Material | Reagent(s) | Product Class | Product Name |

| This compound | NaBH₄ or LiAlH₄ | Primary Alcohol | (3-Chloro-5-fluoro-2-methoxyphenyl)methanol |

| This compound | KMnO₄ or Jones Reagent | Carboxylic Acid | 3-Chloro-5-fluoro-2-methoxybenzoic acid |

Cyclopropanation and Vinyl Fluoride (B91410) Formation from Benzaldehyde Precursors

Advanced transformations can be applied to benzaldehyde precursors to generate more complex structures like cyclopropanes and vinyl fluorides.

Cyclopropanation: Direct cyclopropanation of a benzaldehyde is not typical. However, it serves as a starting point in a two-step sequence. youtube.com

Alkene Formation : The aldehyde is first converted into a substituted styrene derivative (an alkene) via a Wittig reaction. This reaction uses a phosphorus ylide (e.g., Ph₃P=CH₂) to replace the carbonyl oxygen with a carbon-carbon double bond.

Cyclopropanation of the Alkene : The resulting alkene is then subjected to a cyclopropanation reaction. The Simmons-Smith reaction, which uses diiodomethane (CH₂I₂) and a zinc-copper couple to generate a carbenoid species, is a common method that adds a CH₂ group across the double bond in a stereospecific manner. youtube.commasterorganicchemistry.com More advanced iron-catalyzed methods can also use aldehydes as direct carbene precursors for cyclopropanation. nih.govnih.gov

Vinyl Fluoride Formation: Vinyl fluorides are important motifs in medicinal chemistry. nih.gov A viable synthetic route starting from a benzaldehyde precursor involves its conversion to an alkyne, followed by hydrofluorination.

Alkyne Formation : The aldehyde can be converted to a terminal alkyne via the Corey-Fuchs reaction. This involves reaction with carbon tetrabromide and triphenylphosphine to form a dibromoalkene, followed by treatment with a strong base like n-butyllithium to induce elimination and form the alkyne.

Hydrofluorination : The resulting alkyne can then undergo hydrofluorination. Modern methods using reagents like protic tetrafluoroborates allow for the regioselective addition of HF across the triple bond to yield the desired vinyl fluoride. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of 3-Chloro-5-fluoro-2-methoxybenzaldehyde is expected to show distinct signals corresponding to each type of proton in the molecule: the aldehyde proton, the methoxy (B1213986) group protons, and the two aromatic protons.

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the aromatic ring. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. oregonstate.edudocbrown.info In many substituted benzaldehydes, this signal is a sharp singlet as its coupling to other protons over four or more bonds is usually negligible. oregonstate.edu

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and should appear as a sharp singlet. The electronegative oxygen atom places this signal around δ 3.8-4.2 ppm. Its precise chemical shift is influenced by its position at C2, ortho to the electron-withdrawing aldehyde group.

Aromatic Protons (Ar-H): The benzene (B151609) ring contains two non-equivalent protons at the C4 and C6 positions.

The proton at C6 is ortho to the chlorine atom and para to the fluorine atom.

The proton at C4 is ortho to the fluorine atom and para to the chlorine atom.

These protons will appear as doublets due to coupling to each other (ortho coupling, ³JHH, typically 7-9 Hz). Further splitting may arise from long-range coupling to the fluorine atom at C5. The ⁴JHF (meta) coupling to H-4 and the ³JHF (ortho) coupling to H-6 will result in doublets of doublets for each aromatic proton. The fluorine coupling constants are expected to be in the range of 5-9 Hz for ³JHF and 2-5 Hz for ⁴JHF.

The expected chemical shifts can be estimated based on the additive effects of the substituents. The electron-withdrawing chlorine and fluorine atoms and the electron-donating (by resonance) but inductively withdrawing methoxy group all influence the electron density at the C4 and C6 positions, determining their final chemical shifts, which are anticipated to be in the range of δ 7.0-7.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on typical chemical shift values for substituted benzaldehydes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | 9.5 - 10.5 | s | N/A |

| Ar-H (H4) | 7.0 - 7.8 | dd | ³JHH = 7-9, ⁴JHF = 2-5 |

| Ar-H (H6) | 7.0 - 7.8 | dd | ³JHH = 7-9, ³JHF = 5-9 |

| -OCH₃ | 3.8 - 4.2 | s | N/A |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected.

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically between δ 185 and 195 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents.

The carbons directly bonded to the electronegative substituents (C2-O, C3-Cl, C5-F) will be significantly affected. The C-F bond will appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 240-260 Hz.

The other aromatic carbons (C1, C4, C6) will also show smaller couplings to fluorine (²JCF, ³JCF).

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the upfield region, typically between δ 55 and 65 ppm.

Table 2: Predicted ¹³C NMR Resonances for this compound This table is generated based on typical chemical shift values and substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C1 | 125 - 135 |

| C2 (C-O) | 150 - 160 |

| C3 (C-Cl) | 120 - 130 |

| C4 | 115 - 125 |

| C5 (C-F) | 155 - 165 (with large ¹JCF) |

| C6 | 110 - 120 |

| -OCH₃ | 55 - 65 |

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY) for Conformational Analysis

The substitution pattern of this compound, particularly the presence of substituents at both positions ortho to the aldehyde group (C2 and C6), may lead to restricted rotation around the C1-C(aldehyde) and C2-O(methoxy) bonds. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique for probing the spatial proximity of protons, regardless of their through-bond connectivity. arxiv.orgchemrxiv.org

A NOESY experiment on this molecule could elucidate its preferred conformation in solution. chemrxiv.org Specifically, a cross-peak between the methoxy protons (-OCH₃) and the aldehyde proton (-CHO) would indicate that these groups are spatially close, suggesting a conformation where the methoxy group is oriented towards the aldehyde. Conversely, a NOE cross-peak between the methoxy protons and the aromatic proton at C6 (H6) would suggest the methoxy group is oriented away from the aldehyde. The relative intensities of these cross-peaks can provide quantitative information about the conformational equilibrium. researchgate.net

¹⁷O NMR for Hydrogen Bonding Interactions

¹⁷O NMR spectroscopy is a specialized technique that directly probes the oxygen nuclei in a molecule. The chemical shift of an oxygen atom is highly sensitive to its electronic environment, including hybridization and hydrogen bonding. sci-hub.ru For this compound, there are two oxygen atoms: the carbonyl oxygen and the methoxy oxygen.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman

Vibrational spectroscopy, including FT-IR and Raman, identifies the functional groups within a molecule by detecting the vibrations of its chemical bonds.

Analysis of Characteristic Functional Group Frequencies (e.g., C=O, C-X, C-O-C)

The FT-IR and Raman spectra of this compound would display a series of characteristic absorption bands corresponding to its specific functional groups. While IR and Raman spectroscopies are governed by different selection rules—IR activity requires a change in dipole moment during a vibration, whereas Raman activity requires a change in polarizability—they often provide complementary information. spectroscopyonline.com

C=O Stretching: The carbonyl (C=O) stretching vibration of an aromatic aldehyde is one of the most intense and characteristic bands in the IR spectrum. niscpr.res.in It is expected to appear in the region of 1680-1710 cm⁻¹. niscpr.res.indocbrown.info Its exact position is sensitive to electronic effects; electron-withdrawing groups on the ring tend to increase the frequency, while electron-donating groups decrease it. This band is also typically strong in the Raman spectrum.

C-O-C Stretching: The methoxy group gives rise to two characteristic C-O-C stretching vibrations. An asymmetric stretch is typically found around 1250-1280 cm⁻¹, and a symmetric stretch appears near 1020-1050 cm⁻¹.

C-X (Halogen) Stretching: The vibrations of the carbon-halogen bonds are found in the fingerprint region of the spectrum.

C-F Stretching: The C-F stretching vibration is typically strong in the IR spectrum and falls in the range of 1100-1250 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is observed at lower frequencies, generally in the 600-800 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical group frequencies for substituted aromatic compounds. niscpr.res.indocbrown.inforesearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aldehyde C-H | Stretching | 2810-2870 and 2710-2770 | Medium | Medium |

| Aldehyde C=O | Stretching | 1680-1710 | Strong | Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak | Strong |

| Aromatic C=C | Ring Stretching | 1450-1600 | Medium-Strong | Medium-Strong |

| Methoxy C-O-C | Asymmetric Stretching | 1250-1280 | Strong | Medium |

| Methoxy C-O-C | Symmetric Stretching | 1020-1050 | Medium | Weak |

| Aryl C-F | Stretching | 1100-1250 | Strong | Weak |

| Aryl C-Cl | Stretching | 600-800 | Strong | Strong |

Investigating Intermolecular and Intramolecular Hydrogen Bonding Signatures

For this compound, the presence of a methoxy group instead of a hydroxyl group precludes the formation of a strong intramolecular hydrogen bond of the same nature. However, the potential for weak intramolecular interactions, such as C-H···O or C-H···F, may exist and could influence the molecule's conformation.

In the solid state, 3-chloro-5-fluorosalicylaldehyde molecules are packed together through weak intermolecular C—H⋯O, C—H⋯F, and F⋯O interactions, as well as offset face-to-face π-stacking. nih.gov It is plausible that this compound would exhibit similar weak intermolecular forces, contributing to its crystal lattice structure. The presence of the methoxy group, with its potential for dipole-dipole interactions, may further influence the supramolecular assembly.

Conformational Analysis using IR Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for investigating the conformational isomers of substituted benzaldehydes. The rotational barrier of the formyl group and other substituents, such as the methoxy group, can be influenced by electronic and steric effects.

For substituted benzaldehydes, the relative orientation of the formyl group with respect to the benzene ring (syn or anti) can be distinguished by characteristic shifts in the vibrational frequencies, particularly the C=O stretching frequency. Theoretical studies on halobenzaldehydes have shown that the stability of different conformers is dictated by a balance of non-Lewis (e.g., electron delocalization) and Lewis-type (e.g., steric repulsion) interactions. researchgate.net

In the case of this compound, the presence of three different substituents on the benzene ring introduces a complex interplay of these effects. The methoxy group at the 2-position, being relatively bulky, would likely exert a significant steric influence on the adjacent formyl group, potentially favoring a conformation where the aldehyde is oriented away from the methoxy group. Furthermore, electronic interactions between the electron-donating methoxy group and the electron-withdrawing chloro and fluoro groups will modulate the rotational energy barriers of the formyl and methoxy groups. Computational studies on related molecules like 3-chloro-4-methoxybenzaldehyde (B1194993) have been used to predict the most stable conformers and simulate their IR spectra. researchgate.net A similar approach would be invaluable for definitively assigning the conformational preferences of this compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. The nominal molecular weight of this compound (C₈H₆ClFO₂) is 188.58 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of its elemental composition.

The fragmentation of substituted benzaldehydes under electron ionization (EI) typically follows predictable pathways. For aromatic aldehydes, common fragmentation patterns include the loss of a hydrogen atom (M-1), the formyl radical (M-29), and carbon monoxide (M-28). docbrown.infomiamioh.educhegg.com

For this compound, the expected fragmentation pathways would likely involve:

Loss of a hydrogen atom: [M-H]⁺

Loss of the formyl group: [M-CHO]⁺

Loss of a methyl radical from the methoxy group: [M-CH₃]⁺

Loss of a chlorine atom: [M-Cl]⁺

Further fragmentation of the resulting ions.

The presence of chlorine and its isotopic abundance (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 isotopic peaks for chlorine-containing fragments, aiding in their identification.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 189.01131 |

| [M+Na]⁺ | 210.99325 |

| [M-H]⁻ | 186.99675 |

| [M]⁺ | 188.00348 |

Data based on predictions for the isomeric compound 3-chloro-5-fluoro-4-methoxybenzaldehyde. uni.lu

GC-MS for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for the confirmation of purity and identity of volatile and semi-volatile organic compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for positive identification. The retention time from the gas chromatograph serves as an additional identifier. For this compound, GC-MS would be used to ensure the absence of starting materials, byproducts from its synthesis, or other impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Analysis of Electronic Absorption Bands and Chromophores

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores present in this compound are the substituted benzene ring and the carbonyl group of the aldehyde.

The UV-Vis spectrum of benzaldehyde (B42025) typically shows a strong absorption band (B-band) around 240-250 nm, corresponding to a π → π* transition of the aromatic system, and a weaker band (C-band) at longer wavelengths (around 280 nm) due to another π → π* transition. cdnsciencepub.com A very weak band corresponding to the n → π* transition of the carbonyl group is often observed above 300 nm. researchgate.net

| Transition | Typical λmax for Benzaldehyde | Expected Effect of Substituents |

|---|---|---|

| π → π* (B-band) | ~245 nm | Bathochromic shift (to longer wavelength) |

| π → π* (C-band) | ~280 nm | Bathochromic shift and possible hyperchromic effect (increased intensity) |

| n → π | >300 nm | May be shifted and/or obscured by the stronger π → π bands |

X-ray Crystallography for Solid-State Structure Determination

Detailed single-crystal X-ray diffraction analysis is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a solid-state material. As of the latest available data, a complete single-crystal X-ray structure of this compound has not been reported in publicly accessible scientific literature. The following sections outline the type of information that would be obtained from such a study.

An X-ray crystallographic study would provide precise measurements of the bond lengths, bond angles, and torsion angles within the this compound molecule. This would reveal the planarity of the benzene ring and the orientation of the aldehyde and methoxy substituents relative to the ring. Key parameters to be determined would include the C-Cl, C-F, C-O, and C=O bond lengths, as well as the various bond angles defining the molecular geometry.

A hypothetical data table for such findings would resemble the following:

| Bond/Angle | Length (Å) / Degrees (°) |

| C-Cl | Data not available |

| C-F | Data not available |

| C(ring)-C(formyl) | Data not available |

| C=O | Data not available |

| C(ring)-O(methoxy) | Data not available |

| O(methoxy)-C(methyl) | Data not available |

| Cl-C-C | Data not available |

| F-C-C | Data not available |

| O-C-C(formyl) | Data not available |

The analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions that stabilize the crystal lattice. This would involve identifying any classical or non-classical hydrogen bonds (e.g., C-H···O or C-H···F interactions), halogen bonds (C-Cl···O or C-Cl···F), and π-π stacking interactions between the aromatic rings of adjacent molecules. The geometric parameters of these interactions, such as distances and angles, are critical for understanding the forces governing the self-assembly of the molecules in the solid state.

This section would describe how the individual molecules of this compound assemble into a three-dimensional supramolecular architecture. The analysis would detail the formation of motifs like chains, layers, or more complex networks through the interplay of the intermolecular interactions identified. Understanding the crystal packing is essential for correlating the molecular structure with macroscopic properties of the crystalline material, such as its melting point and solubility.

A table summarizing potential intermolecular contacts would be structured as follows:

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond (C-H···O) | Data not available | Data not available | Data not available |

| Hydrogen Bond (C-H···F) | Data not available | Data not available | Data not available |

| π-π Stacking | Centroid-Centroid | Data not available | Data not available |

| Halogen Bond | Data not available | Data not available | Data not available |

Advanced Computational Chemistry and Theoretical Investigations

Electronic Properties and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites:An MEP map would be generated to visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for predicting reaction sites.

Without published research on 3-Chloro-5-fluoro-2-methoxybenzaldehyde, the specific data tables and detailed findings for these sections cannot be provided. The scientific community has not yet directed its focus to the in-silico characterization of this particular compound in the accessible public domain.

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Biologically Active Derivatives

The design and synthesis of novel derivatives from 3-Chloro-5-fluoro-2-methoxybenzaldehyde are central to its application in drug discovery. Researchers modify its structure to explore and optimize interactions with biological targets.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of substituted benzaldehydes, SAR studies have provided insights into the features necessary for potency and selectivity.

For instance, in a series of benzimidazole-based derivatives designed as potential agents for Alzheimer's disease, the nature and position of substituents on the benzaldehyde (B42025) moiety significantly influenced their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com While not directly involving this compound, these studies highlight the importance of the substitution pattern. For example, the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring led to potent inhibition. mdpi.com

Similarly, in the development of dual cholinesterase inhibitors, the substitution on the benzaldehyde ring was used to modulate interactions with the enzymes. A meta-hydroxy group on a related indole-based scaffold showed good docking scores and inhibitory potential against human AChE. nih.gov Conversely, the introduction of a meta-methoxy group in the same series led to a significant decrease in AChE inhibition. nih.gov These findings underscore the subtle yet profound impact of substituent placement on biological activity, a key principle in the rational design of new drugs.

Table 1: SAR of Selected Benzimidazole Derivatives Against Cholinesterases

| Compound | Substituent on Benzaldehyde Moiety | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| Analog 9 | 1-hydroxyl, 1-methoxy | 2.30 ± 0.10 | 2.10 ± 0.10 |

| Analog 21 | 1-hydroxyl, 2-methoxy | 2.10 ± 0.10 | 2.70 ± 0.10 |

| Analog 6 | methyl | 4.10 ± 0.10 | 5.10 ± 0.20 |

| Analog 7 | benzoyloxy | 5.80 ± 0.10 | 5.90 ± 0.10 |

Data adapted from a study on benzimidazole-based substituted benzaldehyde derivatives. mdpi.com

The aldehyde functional group is highly reactive and can be a liability for a drug candidate due to potential metabolic instability. mdpi.com Prodrug strategies are therefore employed to mask the aldehyde, improving its pharmacokinetic profile. One such approach is the formation of a thiazolidine (B150603) complex by reacting the aldehyde with an amino acid ester like L-cysteine ethyl ester. This strategy has been explored for other aromatic aldehydes to enhance their metabolic stability and prolong their duration of action. mdpi.com

This thiazolidine prodrug approach protects the aldehyde from rapid in vivo oxidative metabolism. mdpi.com The prodrug can then undergo hydrolysis in the body to release the active aldehyde compound. mdpi.com This strategy could be applied to derivatives of this compound to improve their potential as orally bioavailable drugs.

Another strategy involves the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid. However, studies on benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors have shown that replacing the aldehyde group with an alcohol or carboxylic acid can significantly reduce cytotoxic activity, indicating the aldehyde functionality itself can be crucial for the desired biological effect. mdpi.com

Aromatic aldehydes are versatile building blocks for the synthesis of a wide range of heterocyclic compounds. numberanalytics.com The this compound moiety can be incorporated into various heterocyclic scaffolds to generate libraries of compounds for biological screening. Heterocyclic compounds are a cornerstone of medicinal chemistry, with many approved drugs featuring these ring systems.

For example, substituted benzaldehydes are key starting materials in condensation reactions to form heterocycles. These reactions can lead to the formation of diverse structures which can be screened for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The synthesis of new five-membered heterocyclic compounds from 2-furfuryl mercaptan derivatives, for instance, involves reactions with various reagents to produce biheterocyclic systems with potential biological activity. researchgate.net

Investigation of Molecular Targets and Biochemical Pathways

Identifying the molecular targets and understanding the biochemical pathways affected by derivatives of this compound is a critical step in drug development.

Derivatives of substituted benzaldehydes have been investigated as inhibitors of various enzymes. For example, benzaldehyde and its derivatives have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov The nature of the substituent on the benzaldehyde ring influences the inhibitory mechanism, with bulkier substituents leading to a more complete inhibition. nih.gov

In another example, derivatives of 5-chloro-2-hydroxy-3-methoxybenzaldehyde (B1352192) have been studied as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. researchgate.net Furthermore, substituted benzaldehydes have been incorporated into scaffolds targeting aldehyde dehydrogenase (ALDH), an enzyme family associated with cancer cell resistance. mdpi.comrsc.org Specifically, benzyloxybenzaldehyde derivatives have been designed as selective ALDH1A3 inhibitors. mdpi.com

Table 2: Enzyme Inhibitory Activity of Selected Substituted Benzaldehyde Derivatives

| Derivative Class | Target Enzyme | Key Findings |

| Substituted benzaldehydes | Mushroom Tyrosinase | Benzaldehyde showed partial noncompetitive inhibition (IC₅₀ = 31.0 µM). nih.gov |

| 5-chloro-2-hydroxy-3-methoxybenzaldehyde derivatives | Aldose Reductase | Investigated for potential in mitigating diabetic complications. researchgate.net |

| Benzyloxybenzaldehyde derivatives | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Designed as selective inhibitors to target cancer cell resistance. mdpi.com |

| Benzimidazole-based substituted benzaldehydes | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Showed potent inhibition, with IC₅₀ values in the low micromolar to nanomolar range. mdpi.com |

Derivatives of substituted benzaldehydes can be designed to bind and modulate the activity of various receptors. While direct studies on this compound are limited, related structures have been investigated for their interaction with serotonin (B10506) receptors. For example, the 5-HT2C receptor is a target for drugs treating obesity, drug abuse, and schizophrenia. nih.gov The development of selective 5-HT2C receptor ligands is an active area of research. nih.gov

Studies on the 5-HT2C receptor have revealed the structural basis for ligand binding and selectivity. nih.gov The design of agonists for this receptor often involves scaffolds that can be synthesized from substituted benzaldehydes. For instance, the selective 5-HT2C receptor agonist Ro60-0175 has been shown to induce specific behaviors in animal models, which can be blocked by 5-HT2C antagonists. nih.gov This highlights the potential to create novel receptor modulators by incorporating the this compound core into appropriate pharmacophores.

In Silico Studies for Drug Development

Computational methods are increasingly vital in modern drug discovery, allowing for the prediction of molecular interactions and pharmacokinetic properties before extensive laboratory synthesis and testing.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is used to estimate the strength of the interaction, often represented as a binding energy or docking score.

In a study involving novel benzofuran-triazole hybrids synthesized from derivatives of 2-hydroxybenzaldehyde, molecular docking was performed against two cancer-related protein targets: extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). researchgate.net One of the most active compounds in this series, a 2-(trifluoromethyl)benzyl substituted derivative, demonstrated a high binding energy, which was in strong agreement with the experimental in vitro anticancer activity. researchgate.net For instance, a compound designated as 6i achieved the highest binding energy value of -11.4 kcal/mol against the FGFR2 receptor (PDB ID: 4J96). researchgate.net The docking simulations revealed that these compounds fit well into the active site pocket of the receptor, forming key interactions with amino acid residues. researchgate.net

Similarly, in the development of antitubercular agents, molecular docking was used to identify potential targets for a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol. mdpi.com The study identified Mycobacterium tuberculosis β-ketoacyl ACP synthase I (KasA) as a likely cellular target. The docking results, which were supported by molecular dynamics simulations, showed that the compound could bind effectively within the active site, interacting with catalytic histidine residues. mdpi.com These examples highlight how molecular docking can elucidate the potential mechanisms of action for compounds derived from precursors related to this compound.

ADME properties are crucial for determining the viability of a compound as a drug candidate. In silico tools are frequently used to predict these properties for novel chemical entities. While specific ADME prediction data for derivatives of this compound are not detailed in the provided search results, the general importance of fluorine in improving pharmacological properties is well-established. The inclusion of fluorine atoms in drug molecules often leads to enhanced metabolic stability, increased permeability, and improved binding interactions. nih.govnih.gov For example, the C-F bond is stronger than a C-H bond, which can make the molecule more resistant to metabolic degradation. nih.gov The prediction of ADME properties is a standard step in modern drug design, and it is highly probable that for any derivative of this compound being considered for development, computational ADME profiling would be conducted to assess its drug-likeness.

Antimicrobial and Antifungal Research

Derivatives of halogenated benzaldehydes have been a subject of interest in the search for new antimicrobial and antifungal agents. The presence of fluorine, in particular, is a common feature in many successful antimicrobial drugs. nih.gov

Research into fluorinated chalcones, which can be synthesized from substituted benzaldehydes, has demonstrated significant antibacterial and antifungal properties. nih.gov In one study, a series of chalcones containing trifluoromethyl and trifluoromethoxy groups were synthesized and tested against various bacterial and fungal strains. nih.gov Compounds A3 and B3 , which feature an indole (B1671886) ring, showed potent activity, in some cases exceeding that of standard drugs like benzyl (B1604629) penicillin. nih.gov For example, against Staphylococcus aureus, compounds A3 and B3 produced zones of inhibition of 25 mm and 26 mm, respectively. nih.gov Against Bacillus subtilis, compound B3 had a zone of inhibition of 29 mm, which was greater than the 27 mm zone for benzyl penicillin. nih.gov

The antifungal activity of benzaldehydes is often linked to the substitution pattern on the aromatic ring. nih.gov Structure-activity relationship studies have revealed that an ortho-hydroxyl group tends to increase antifungal potency. nih.gov This suggests that derivatives of 3-chloro-5-fluoro-2-hydroxybenzaldehyde (B1585691) (a related salicylaldehyde) may also possess noteworthy antibacterial characteristics. researchgate.net

Table 1: Antimicrobial Activity of Selected Chalcone Derivatives Interactive table available in the digital version.

| Compound | Target Organism | Zone of Inhibition (mm) | Standard Drug | Zone of Inhibition (mm) - Standard |

|---|---|---|---|---|

| A3 | Staphylococcus aureus | 25 | Benzyl Penicillin | - |

| B3 | Staphylococcus aureus | 26 | Benzyl Penicillin | - |

| A3 | Bacillus subtilis | 26 | Benzyl Penicillin | 27 |

| B3 | Bacillus subtilis | 29 | Benzyl Penicillin | 27 |

Data sourced from a study on trifluoromethyl and trifluoromethoxy substituted chalcones. nih.gov

Antitubercular Activity Investigations

The global health threat posed by tuberculosis, especially multidrug-resistant (MDR) strains, necessitates the development of new therapeutic agents. Triazole derivatives, which can be synthesized from precursors like substituted benzaldehydes, have shown promise as antitubercular compounds. mdpi.com

A study focused on a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases investigated their activity against Mycobacterium tuberculosis (MTB). mdpi.com The parent compound exhibited significant activity against both the H37Rv and MDR strains of MTB, with minimum inhibitory concentrations (MIC) of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com Computational studies suggested that this compound likely exerts its effect by inhibiting the KasA enzyme, a key component in the mycobacterial fatty acid synthesis pathway. mdpi.com The presence of the fluoro-substituted phenyl ring was a key feature of this active molecule.

Anticancer Research

Substituted benzaldehydes are valuable starting materials for the synthesis of heterocyclic compounds with potential anticancer activity. The inclusion of fluorine and chloro groups can enhance the pharmacological profile of these molecules. nih.gov

Novel benzofuran-1,2,3-triazole hybrids have been synthesized and evaluated for their in vitro anticancer activity against human lung (A-549) and cervical (HeLa) cancer cell lines. researchgate.net In this series, a derivative with a 2-(trifluoromethyl)benzyl substitution showed outstanding activity, which was superior to the standard drug doxorubicin (B1662922) in the assays. researchgate.net The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were calculated from cell viability data. The study also noted that analogs with methoxy, chloro, and fluoro substitutions displayed moderate activity. researchgate.net

In another line of research, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group were synthesized and tested for antiproliferative activity against a panel of human cancer cell lines. nih.gov One of the most active compounds was 7-chloro-3-phenyl-5-(trifluoromethyl) researchgate.netnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ), highlighting the potential of chloro- and fluoro-containing heterocyclic systems in cancer drug discovery. nih.gov

Table 2: Anticancer Activity of a Benzofuran-Triazole Derivative Interactive table available in the digital version.

| Compound | Cell Line | IC50 Value | Standard Drug |

|---|---|---|---|

| 2-(trifluoromethyl)benzyl substituted derivative | A-549 (Lung) | Potent Activity | Doxorubicin |

| 2-(trifluoromethyl)benzyl substituted derivative | HeLa (Cervical) | Potent Activity | Doxorubicin |

Qualitative activity reported as outstanding compared to the standard. researchgate.net

Anti-inflammatory Research

Extensive literature searches did not yield specific research studies focusing on the anti-inflammatory properties of this compound or its direct derivatives. While the parent molecule serves as a versatile starting material in the synthesis of more complex chemical entities, dedicated investigations into its role or the role of its derivatives in anti-inflammatory research, including detailed findings or data tables, are not available in the public domain. The broader classes of compounds, such as chalcones and Schiff bases, which can be synthesized from benzaldehyde precursors, have been subjects of anti-inflammatory research. However, specific data for derivatives of this compound are absent from these studies.

Applications in Agrochemical and Materials Science Research

Agrochemicals: Herbicidal Activity and Crop Selectivity (for related compounds)

Research into substituted aromatic compounds has demonstrated that specific substitution patterns can impart significant herbicidal properties. The presence of halogens and alkoxy groups on a phenyl ring, as seen in 3-Chloro-5-fluoro-2-methoxybenzaldehyde, is a recurring motif in the design of new herbicides.

Detailed Research Findings:

Studies on toxoflavin (B1683212) analogs, which are heterocyclic compounds, have shown that the introduction of a substituted benzene (B151609) ring can significantly enhance herbicidal activity and broaden the spectrum of controlled weeds. For instance, in a study of 23 different toxoflavin analogs, the introduction of a phenyl group at the C-3 position improved control over broadleaf weeds like Monochoria vaginalis and Lindernia procumbens. nih.gov Further substitution on this phenyl ring with halogens or methoxy (B1213986) groups fine-tuned this activity.

Notably, a 2-fluoro substituted analog demonstrated high herbicidal efficacy against Echinochloa crus-galli (barnyard grass) and Amaranthus viridis (slender amaranth) in upland conditions. nih.govnih.gov Similarly, analogs with a 2-methoxy or 4-methoxy group on the phenyl ring exhibited a wide herbicidal spectrum against several key weeds, including Chenopodium album (common lambsquarters). nih.govnih.gov These findings suggest that the combination of fluoro and methoxy substituents, as present in this compound, could be advantageous for developing new herbicidal agents.

The following table summarizes the herbicidal activity of various substituted toxoflavin analogs, providing insights into the potential efficacy of similarly substituted compounds. The activity is rated on a scale from 0 (no effect) to 100 (complete control). nih.gov

Herbicidal Activity of Substituted Toxoflavin Analogs

| Compound (Substitution on Phenyl Ring) | Echinochloa crus-galli (Paddy) | Monochoria vaginalis (Paddy) | Lindernia procumbens (Paddy) | Echinochloa crus-galli (Upland) | Chenopodium album (Upland) | Amaranthus viridis (Upland) |

|---|---|---|---|---|---|---|

| Unsubstituted | 40 | 100 | 100 | 70 | 60 | 90 |

| 2-Fluoro | 30 | 60 | 50 | 90 | 70 | 100 |

| 3-Fluoro | 30 | 30 | 30 | 70 | 60 | 90 |

| 4-Fluoro | 60 | 70 | 70 | 70 | 70 | 100 |

| 2-Chloro | 30 | 30 | 30 | 70 | 60 | 90 |

| 3-Chloro | 30 | 30 | 30 | 70 | 60 | 90 |

| 4-Chloro | 40 | 40 | 40 | 70 | 60 | 90 |

| 2-Methoxy | 40 | 90 | 90 | 90 | 90 | 90 |

| 3-Methoxy | 40 | 80 | 80 | 80 | 80 | 90 |

| 4-Methoxy | 40 | 90 | 90 | 90 | 90 | 90 |

Data from a study on toxoflavin analogs. nih.gov

Crop Selectivity:

A crucial aspect of herbicide development is ensuring crop selectivity, which is the ability of a herbicide to control weeds without harming the desired crop. scielo.br This selectivity is often achieved through differential metabolism, where the crop plant can metabolize and detoxify the herbicide at a much faster rate than the weed species. scielo.br The presence of specific functional groups can influence this metabolic rate. While specific data on the crop selectivity of this compound is not available, studies on other classes of herbicides show that minor structural changes can significantly impact crop safety. awsjournal.orgnih.govresearchgate.net For a compound like this compound to be a viable herbicide candidate, it would need to undergo rigorous testing to determine its safety profile for major crops.

Materials Science: Potential in Organic Electronics (for related compounds)

Halogenated organic molecules are of growing interest in the field of materials science, particularly for applications in organic electronics. The introduction of halogens into an aromatic system can significantly alter the electronic properties of the material, making them suitable for use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Detailed Research Findings:

The process of halogenation, especially with highly electronegative atoms like fluorine, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a compound. This tuning of energy levels is critical for designing materials with specific charge-transport properties. For example, fluorination is a known strategy to create n-type organic semiconductors, which are materials that conduct negative charges (electrons) more efficiently. The presence of both fluorine and chlorine in this compound could therefore make it a precursor for novel n-type materials.

The band gap, which is the energy difference between the HOMO and LUMO, is a key parameter that determines the electronic and optical properties of a semiconductor. The table below shows the experimental and calculated band gaps for a series of polycyclic aromatic hydrocarbons (PAHs). While these are not substituted benzaldehydes, the data illustrates the fundamental principle that the electronic properties of aromatic systems can be systematically modified through structural changes. nih.gov This principle is central to the design of new materials for organic electronics.

Band Gaps of Selected Polycyclic Aromatic Hydrocarbons

| Compound | Number of Aromatic Rings | Experimental Band Gap (eV) |

|---|---|---|

| Benzene | 1 | 5.5 |

| Naphthalene | 2 | 4.5 |

| Anthracene | 3 | 3.2 |

| Tetracene | 4 | 2.4 |

| Pyrene | 4 | 3.6 |

| Azulene | 2 | 1.8 |

Data from a study on the energy gaps of aromatic molecular rings. nih.gov

The structure of this compound, with its combination of electron-withdrawing halogens and an electron-donating methoxy group, presents an interesting case for the synthesis of new organic electronic materials. These substituents can influence not only the electronic properties but also the solid-state packing of the molecules, which is another critical factor for efficient charge transport in organic devices. Further research into the synthesis of oligomers and polymers from this benzaldehyde (B42025) derivative could lead to the development of new materials with tailored properties for a range of electronic applications.

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of highly functionalized molecules like 3-Chloro-5-fluoro-2-methoxybenzaldehyde is fundamental to its application in various chemical fields. acs.org Future research will likely prioritize the development of synthetic routes that are not only high-yielding but also align with the principles of green chemistry. researchgate.net Key areas of focus will include one-pot procedures that reduce waste and minimize purification steps, the use of less toxic reagents, and the implementation of catalytic methods. acs.org For instance, transition metal-catalyzed cross-coupling reactions, which are versatile but often rely on expensive partners, could be optimized. acs.orgresearchgate.net Methodologies that employ stable intermediates, such as aluminum hemiaminals, to protect the reactive aldehyde group during cross-coupling with organometallic reagents present a promising avenue for creating a variety of substituted benzaldehydes efficiently. acs.orgrug.nl Such advancements would make the synthesis of this compound and its analogs more cost-effective and environmentally benign, facilitating broader research and industrial application. A patent has described a method for preparing 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) that emphasizes a simple process, mild reaction conditions, and high product content, suggesting a parallel direction for the synthesis of related compounds. google.com

Advanced Mechanistic Studies of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The interplay of the electronic effects of the chloro, fluoro, and methoxy (B1213986) substituents significantly influences the reactivity of the aldehyde and the aromatic ring. Future studies should employ a combination of advanced spectroscopic techniques and computational modeling to elucidate reaction pathways. For example, investigating the formation of intermediates in palladium-catalyzed cross-coupling reactions or understanding the supramolecular interactions, such as hydrogen bonding and π-stacking observed in similar halogenated salicylaldehydes, can provide critical insights. nih.govamazonaws.com Research on the structural commentary of related molecules, like 3-chloro-5-fluorosalicylaldehyde, has revealed details about intramolecular hydrogen bonding and intermolecular packing, which are vital for predicting solid-state properties and reactivity. nih.gov These advanced mechanistic studies will enable more precise control over reaction outcomes, leading to higher selectivity and yields.

Rational Design of Derivatives with Enhanced Biological Specificity

Substituted benzaldehydes are important scaffolds in medicinal chemistry. nih.gov The core structure of this compound is a prime candidate for rational drug design to create derivatives with high potency and specificity for biological targets. Building on research where substituted benzaldehydes have been used to develop inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase in the context of Alzheimer's disease, new analogs can be designed. nih.govnih.gov The specific halogen and methoxy substitutions on the phenyl ring of this compound can be systematically modified to fine-tune interactions with the active sites of target proteins. In-silico studies have shown that the presence and position of halo and methoxy groups can significantly alter binding affinity and selectivity. nih.gov Future work will involve synthesizing a library of derivatives and evaluating their structure-activity relationships (SAR) to identify compounds with improved therapeutic profiles.

Table 1: Illustrative Structure-Activity Relationship (SAR) Concepts for Derivative Design

| Modification on Core Structure | Predicted Impact on Biological Activity | Rationale |

| Varying Halogen at Position 3 | Alter binding affinity and selectivity | Halogen bonding can influence protein-ligand interactions. |

| Altering Alkoxy Group at Position 2 | Modify solubility and metabolic stability | Changing from methoxy to a larger alkoxy group can affect pharmacokinetics. |

| Introducing Substituents at Position 4 or 6 | Enhance steric and electronic complementarity | Additional groups can fill specific pockets in a target's active site. |

| Bioisosteric Replacement of Aldehyde | Change chemical properties and target interactions | Replacing the aldehyde with groups like a nitrile or ketone can alter reactivity and binding modes. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Table 2: Application of AI/ML in the Research of this compound

| AI/ML Application | Description | Potential Impact |

| Virtual High-Throughput Screening | In-silico screening of large compound libraries to identify molecules that bind to a specific biological target. | Reduces the time and cost associated with initial hit identification. stmjournals.com |

| QSAR Modeling | Developing quantitative structure-activity relationship models to predict the biological activity of new derivatives. | Guides the design of more potent compounds by identifying key structural features. nih.gov |